2-(2,5-Dioxopyrrolidin-1-YL)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dioxopyrrolidin-1-YL)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with a fluorophenyl methoxypropyl acetamide derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dioxopyrrolidin-1-YL)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium hydride or potassium tert-butoxide
Common Reagents and Conditions
Common reagents include oxidizing agents (potassium permanganate), reducing agents (lithium aluminum hydride), and bases (sodium hydride). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2,5-Dioxopyrrolidin-1-YL)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,5-Dioxopyrrolidin-1-YL)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide involves its interaction with voltage-gated sodium and calcium channels. It inhibits these channels, thereby reducing neuronal excitability and preventing seizures. Additionally, it may act as an antagonist to the transient receptor potential vanilloid 1 (TRPV1) receptor, contributing to its antinociceptive effects .
Comparison with Similar Compounds
Similar Compounds
Ethosuximide: A well-known anticonvulsant with a similar pyrrolidine-2,5-dione structure.
Levetiracetam: Another anticonvulsant that shares some structural similarities.
Lacosamide: Known for its anticonvulsant properties and structural resemblance
Uniqueness
What sets 2-(2,5-Dioxopyrrolidin-1-YL)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide apart is its combination of a fluorophenyl group and a methoxypropyl chain, which may enhance its pharmacokinetic properties and efficacy in treating neurological disorders .
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4/c1-16(23-2,11-5-3-4-6-12(11)17)10-18-13(20)9-19-14(21)7-8-15(19)22/h3-6H,7-10H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQFLKMTVHZEJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CN1C(=O)CCC1=O)(C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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